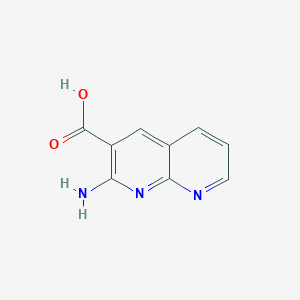

2-Amino-1,8-naphthyridine-3-carboxylic acid

Vue d'ensemble

Description

2-Amino-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of naphthyridines. This compound is known for its diverse biological activities and photochemical properties. It has a molecular formula of C9H7N3O2 and a molecular weight of 189.17 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,8-naphthyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form 1,8-naphthyridine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the naphthyridine ring.

Applications De Recherche Scientifique

Biological Activities

1. Antimicrobial Properties

2-Amino-1,8-naphthyridine-3-carboxylic acid exhibits notable antimicrobial activity against a range of bacteria. Research indicates that derivatives of this compound are effective against both Gram-positive and Gram-negative strains. For instance, it has been shown to inhibit the activity of bacterial DNA ligase, an essential enzyme for DNA replication and repair, enhancing its potential as an antibacterial agent .

Case Study:

A study demonstrated that derivatives of this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing efficacy comparable to standard antibiotics like tetracycline .

2. Anticancer Activity

The compound also shows promise as an anticancer agent. Research has indicated that certain derivatives possess cytotoxic properties against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells .

Case Study:

In a study evaluating the cytotoxic effects of 1,8-naphthyridine derivatives on murine P388 leukemia cells, it was found that specific structural modifications enhanced their cytotoxicity significantly .

3. Antihistaminic Activity

Recent studies have explored the antihistaminic properties of this compound derivatives. These compounds were synthesized and evaluated for their bronchorelaxant effects in vivo, showing promising results compared to standard antihistamines .

Synthesis and Structure-Activity Relationships

The synthesis of this compound derivatives typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. The use of computational tools such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is common to predict the pharmacokinetic properties of these compounds before synthesis .

Table 1: Summary of Synthesis Methods

| Synthesis Method | Description | References |

|---|---|---|

| Multi-step Organic Synthesis | Involves several chemical reactions to modify structure | |

| Computational Modeling | Uses software for predicting biological activity |

Industrial Applications

1. Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored for drug development. Its derivatives are candidates for treating infections and various diseases due to their antimicrobial and anticancer properties .

2. Materials Science

In the field of materials science, compounds containing the naphthyridine moiety are utilized in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells. Their photochemical properties make them suitable for enhancing the efficiency of these technologies.

Table 2: Applications in Industry

Mécanisme D'action

The mechanism of action of 2-Amino-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

2-Amino-1,8-naphthyridine-3-carboxylic acid can be compared with other similar compounds such as:

1,8-Naphthyridine-3-carbonitrile derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.

Gemifloxacin: A compound containing the 1,8-naphthyridine core, used as an antibiotic.

The uniqueness of this compound lies in its specific functional groups and the resulting biological and photochemical properties.

Activité Biologique

2-Amino-1,8-naphthyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Target Receptors and Pathways

The primary target of this compound is the H1 receptor , where it acts as an antagonist. This interaction influences histamine-mediated biochemical pathways that are crucial in immune regulation and inflammation. The compound's antagonistic action on the H1 receptor has implications for treating allergic reactions and other histamine-related disorders.

Biochemical Interactions

This compound has been shown to inhibit the activity of enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in fatty acid synthesis. This inhibition suggests potential use in developing anti-tuberculosis therapies. Furthermore, it modulates various cellular processes, affecting gene expression and cellular metabolism by interacting with protein kinases and other enzymes .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly when combined with fluoroquinolones, enhancing their efficacy against multi-resistant bacterial strains such as E. coli and S. aureus .

- Anticancer Activity : Research indicates that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, halogen-substituted derivatives have shown IC50 values as low as 0.41 μM against specific cancer cell lines .

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, as evidenced by its ability to downregulate pro-inflammatory cytokines in vitro .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several 1,8-naphthyridine derivatives in combination with standard antibiotics. The results indicated that subinhibitory concentrations of this compound significantly reduced the minimum inhibitory concentrations (MICs) of antibiotics against resistant strains, suggesting a synergistic effect .

| Antibiotic | MIC without 2-Amino-1,8-Naphthyridine | MIC with 2-Amino-1,8-Naphthyridine |

|---|---|---|

| Ofloxacin | 32 µg/mL | 4 µg/mL |

| Lomefloxacin | 16 µg/mL | 2 µg/mL |

Anticancer Activity

Another study focused on the cytotoxic effects of various 1,8-naphthyridine derivatives on cancer cell lines. The findings revealed that compounds derived from this compound exhibited potent cytotoxicity with IC50 values ranging from 0.41 μM to 1.19 μM across different cancer types .

Pharmacokinetics

Pharmacokinetic studies utilizing in silico computational methods predict favorable absorption and distribution characteristics for this compound. These studies suggest that the compound is relatively stable under standard laboratory conditions but further research is needed to fully understand its metabolic pathways and excretion rates.

Propriétés

IUPAC Name |

2-amino-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-7-6(9(13)14)4-5-2-1-3-11-8(5)12-7/h1-4H,(H,13,14)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIABIJQOSFTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2N=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10490978 | |

| Record name | 2-Amino-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46298-84-4 | |

| Record name | 2-Amino-1,8-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.